1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine
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Description
“Pyridin-2-yl(tetrahydrothiophen-3-yl)methanone” is a chemical compound with the CAS number 1823549-79-6 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H11NOS . Its molecular weight is 193.27 .Physical and Chemical Properties Analysis
The compound is stored in a cool place . The boiling point is not specified .Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis and Antiarrhythmic Effects : A study by Malawska et al. (2002) explored the synthesis of pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds exhibited strong antiarrhythmic and antihypertensive activities, suggesting potential pharmacological applications for similar piperazine derivatives (Malawska et al., 2002).
Metabolic Studies and Potential Treatments
- Metabolism in Treatment for Schizophrenia : Zhang et al. (2000) investigated the metabolism of L-745,870, a dopamine D(4) selective antagonist with potential for treating schizophrenia, which shares structural similarities with 1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine. The study found two major metabolic pathways, N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Dopamine Receptor Studies
- Dopamine Receptor Partial Agonists : Möller et al. (2017) described the synthesis of compounds including 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors. These compounds, such as 2-methoxyphenylpiperazine, act as partial agonists at dopamine D2 receptors and demonstrate antipsychotic activity, indicating a potential research avenue for 1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine (Möller et al., 2017).
Serotonin Receptor Studies
- 5-HT2 Antagonist Activity : Watanabe et al. (1992) synthesized and tested compounds, including bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-fluorobenzoyl)piperidine group, for 5-HT2 and alpha 1 receptor antagonist activity. These results suggest the relevance of compounds like 1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine in developing 5-HT2 antagonists (Watanabe et al., 1992).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Interaction : Shim et al. (2002) analyzed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the binding interaction of piperazine derivatives with cannabinoid receptors, relevant to compounds like 1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine (Shim et al., 2002).
Properties
IUPAC Name |
1-pyridin-2-yl-4-(thiolan-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-5-14-13(3-1)16-8-6-15(7-9-16)12-4-10-17-11-12/h1-3,5,12H,4,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIIYXSOXXCYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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